molecular formula C13H11N B11912102 2H-Pyrido[2,1-a]isoquinoline CAS No. 231-00-5

2H-Pyrido[2,1-a]isoquinoline

Cat. No.: B11912102
CAS No.: 231-00-5
M. Wt: 181.23 g/mol
InChI Key: NCFUIPADGNPPPP-UHFFFAOYSA-N
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Description

2H-Pyrido[2,1-a]isoquinoline is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This fused bicyclic structure serves as a fundamental building block for the synthesis of complex polycyclic architectures and is recognized for its diverse biological activity. In pharmaceutical research, derivatives based on this core structure are investigated for their potent biological properties. The hexahydro version of this scaffold, 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline, is a key structural motif in compounds documented as α2-adrenoceptor antagonists, opioid receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors . Furthermore, the related pyrrolo[2,1-a]isoquinoline scaffold is the core structure of lamellarin alkaloids, a class of marine natural products renowned for their remarkably potent cytotoxic activity and function as topoisomerase I inhibitors, making them promising leads in anticancer agent development . Beyond its pharmacological value, the this compound structure is a target for novel synthetic methodologies, including free-radical cyclization and multicomponent reactions . Its tunable electronic structure also makes it a highly desirable component in materials science, particularly in the development of post-silicon electronics and luminescent compounds for bioimaging applications and chemosensor systems . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

231-00-5

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2H-benzo[a]quinolizine

InChI

InChI=1S/C13H11N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-2,4-10H,3H2

InChI Key

NCFUIPADGNPPPP-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C=CC3=CC=CC=C3C2=C1

Origin of Product

United States

Preparation Methods

Solvent-Mediated Cyclization

Recent developments demonstrate trifluoroethanol (TFE) as an effective solvent for constructing the pyrido[2,1-a]isoquinoline core without metal catalysts. The reaction of isoquinoline derivatives with propargyl alcohols in TFE at 20°C produces target compounds in 55–95% yield (Table 1).

Table 1 : Yields of Pyrido[2,1-a]isoquinolines in Fluorinated Alcohols

Substituent (R)SolventTemp (°C)Yield (%)
HTFE2095
4-OMeTFE2085
3-ClTFE2078
HEthanol2078

The strong hydrogen-bonding capacity of TFE (pKa ≈12.4) facilitates proton transfer during the cyclization step, while its low nucleophilicity minimizes side reactions. Comparative studies show TFE improves reaction rates 3-fold versus ethanol.

Mechanistic Considerations

Density functional theory (DFT) calculations reveal a stepwise mechanism:

  • Acid-catalyzed formation of propargyl cation

  • 6-endo-dig cyclization forming the pyrido ring

  • Aromatization via proton loss

Control experiments confirm the necessity of protic solvents, with aprotic media (DCM, THF) yielding <5% product.

Multi-Component Reaction (MCR) Approaches

Acid-Catalyzed Three-Component Synthesis

A novel MCR strategy combines isatin derivatives, terminal alkynes, and tetrahydroisoquinolines (THIQs) in benzoic acid/toluene at 90°C to afford 5,6-dihydropyrrolo[2,1-a]isoquinolines. Key advantages include:

  • Atom economy (83–92%)

  • Broad substrate tolerance (aryl, heteroaryl, aliphatic alkynes)

  • Scalability to gram quantities without yield loss

Representative Transformation :
Isoquinoline 5a reacts with isatin 1a and phenylacetylene 3a to give 7aaa in 86% yield (Figure 2). The reaction proceeds via:

  • Formation of spirooxindole intermediate 6

  • Acid-catalyzed C2–C3 bond cleavage

  • Recombination with alkyne and THIQ

Solvent and Catalyst Optimization

Screening identified benzoic acid in toluene as optimal (Table 2):

Table 2 : MCR Condition Optimization

Acid CatalystSolventTemp (°C)Yield (%)
TFANeat5072
Benzoic acidToluene9086
p-TSADCE8078
NoneToluene9071

The protocol tolerates electron-donating (-OMe) and -withdrawing (-F) groups on aryl alkynes, though sterically hindered substrates (e.g., 2-naphthyl) require extended reaction times (24h).

Crystallization and Polymorph Control

Polymorph Isolation Techniques

The dihydrochloride salt of (2S,3S,11bS)-1-(2-amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-4(S)-fluoromethyl-pyrrolidin-2-one exhibits two crystalline forms (A and B) and an amorphous phase.

Crystallization Conditions :

  • Form A : Ethanol/water (9:1), slow cooling (0.5°C/min)

  • Form B : Acetone/hexane (1:3), rapid antisolvent addition

  • Amorphous : Spray drying from methanol

X-ray powder diffraction (XRPD) analysis shows Form A has superior thermodynamic stability (ΔHfus = 152 J/g) versus Form B (ΔHfus = 138 J/g).

Impact of Polymorphism on Bioavailability

Dissolution studies in simulated gastric fluid (pH 1.2):

  • Form A: 89% dissolved at 60min

  • Form B: 76% dissolved at 60min

  • Amorphous: 95% dissolved at 15min

The amorphous form, while pharmaceutically favorable, requires stabilization via co-formers (e.g., PVP-VA64) to prevent recrystallization.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison for Pyrido[2,1-a]isoquinoline Synthesis

ParameterChiral ResolutionMetal-FreeMCR
Yield Range (%)75–9255–9571–86
Enantiomeric Excess>99% eeRacemicRacemic
Step Count531
ScalabilityKilogramGramMulti-gram
Key AdvantageStereocontrolSolvent economyAtom economy

Chemical Reactions Analysis

Solvent-Dependent Transformations

Reaction pathways for pyrido[2,1-a]isoquinoline derivatives vary significantly with solvent polarity and acidity:

SubstrateSolvent SystemTemperatureProduct(s)YieldSource
1a HFIP/AcOH (2:1)20°C3a (lactone derivative)55%
1a Ethanol20°C2a (pyrido derivative)78%
1a Acetonitrile80°C2a 65%
  • HFIP/ACOH systems promote lactone formation via 1,2-rearrangements, while ethanol favors direct cyclization to pyrido derivatives .

  • Electron-donating substituents (e.g., -OMe, -F) on the phenyl ring shift reactivity toward benzazepine derivatives (e.g., 4 ) instead of lactones .

Cycloaddition and Multicomponent Reactions

2H-Pyrido[2,1-a]isoquinolines participate in 1,4-dipolar cycloadditions with high diastereoselectivity:

  • Reaction : Isoquinoline + DMAD + N-tosylimines → 2H-Pyrimido[2,1-a]isoquinolines (3a–b ) .

  • Conditions : Room temperature, no catalyst.

  • Outcome : 93% yield with 6:1 diastereomeric ratio .

This method provides rapid access to polycyclic frameworks relevant to drug discovery .

Deprotection and Final Functionalization

Final steps in synthesis often involve deprotection of intermediates:

  • Step d : HCl-mediated cleavage of amino-protecting groups (e.g., Boc) in ketone/nitrile solvents (THF, dioxane) at −20°C to 10°C .

  • Isolation : Crystallization in methanol yields >99% pure pyrido[2,1-a]isoquinoline APIs .

Scale-Up Feasibility :

  • THF/toluene mixtures reduce side reactions during deprotection .

  • Process tolerates diverse substituents (halogen, alkoxy, alkyl) .

Scientific Research Applications

Synthesis of 2H-Pyrido[2,1-a]isoquinoline Derivatives

The synthesis of this compound derivatives has been extensively studied to enhance their pharmacological properties. Various methods have been developed, including:

  • Ultrasound-Promoted Green Synthesis : A method utilizing ultrasonic irradiation to synthesize pyrido[2,1-a]isoquinoline derivatives in water, achieving high yields and reduced reaction times. This approach emphasizes environmentally friendly practices in chemical synthesis .
  • Chiral Resolution : A process for the optical resolution of enamine derivatives has been reported, which allows for the selective synthesis of chiral this compound compounds. This method addresses challenges in producing optically pure compounds on a technical scale .

Anticancer Properties

Research has highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines:

  • Cytotoxicity Studies : Compounds derived from this scaffold have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a study demonstrated that specific derivatives exhibited potent cytotoxicity, indicating their potential as anti-cancer agents .
  • Mechanism of Action : The mechanism involves interference with cellular processes such as tubulin polymerization and apoptosis induction, making these compounds valuable in cancer therapy .

Antiviral Activity

Recent investigations into isoquinoline alkaloids have suggested their potential as antiviral agents:

  • In Vitro Studies : Isoquinoline derivatives have shown activity against viruses like herpes simplex virus and others through various mechanisms of action. This positions them as candidates for further development in antiviral drug discovery .

Pharmacological Applications

The pharmacological relevance of this compound extends beyond oncology:

  • Potential Treatments : Research indicates that these compounds could be effective in treating conditions related to inflammation and neurodegenerative diseases due to their ability to modulate biological pathways involved in these disorders .
  • Drug Development : The unique structural features of this compound make it an attractive scaffold for developing new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells . The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their function and leading to cytotoxic effects.

Comparison with Similar Compounds

Pyrrolo[2,1-a]isoquinoline

  • Core Structure: Tricyclic system with a pyrrole fused to isoquinoline.
  • Synthesis :
    • [3 + 2] Cycloaddition of azomethine ylides with acetylenic dipolarophiles .
    • Metal-catalyzed (e.g., FeCl₃, W-complexes) oxidative cycloadditions for trifluoromethylated derivatives .
  • Bioactivity : Found in natural products (e.g., lamellarins) with anticancer, anti-HIV, and topoisomerase I inhibitory activities .
  • Structural Flexibility : Modifications at C-3 and spiro-oxindole derivatives enhance biological diversity .

Imidazo[2,1-a]isoquinoline

  • Core Structure: Imidazole fused to isoquinoline.
  • Synthesis: Cycloaddition of isoquinoline ester iminium ions with ethylene derivatives . Acylation at C-3 using acetic anhydride and Mg(ClO₄)₂ .

Pyrimido[2,1-a]isoquinoline

  • Core Structure: Pyrimidine fused to isoquinoline.
  • Synthesis: One-pot reactions introducing enamino nitrile moieties, enabling further functionalization .
  • Applications : Primarily explored for synthetic utility rather than direct bioactivity .

Benzimidazo[2,1-a]isoquinoline

  • Core Structure: Benzimidazole fused to isoquinoline.
  • Synthesis: Carboxamide derivatization at positions 1, 6, 9, or 11 via isocoumarin/isoquinolone conversions .
  • Bioactivity : Cytotoxicity against colon 38 tumors (IC₅₀ < 1 µM) via DNA intercalation, mimicking acridine-4-carboxamides .

Comparative Data Table

Compound Core Structure Synthesis Methods Biological Activities Key References
2H-Pyrido[2,1-a]isoquinoline Pyridine + isoquinoline Acid-mediated rearrangements ; Multicomponent reactions Antioxidant, antitumor [3, 10, 12, 20]
Pyrrolo[2,1-a]isoquinoline Pyrrole + isoquinoline [3 + 2] Cycloaddition ; Metal-catalyzed methods Anticancer, anti-HIV [4, 7, 14, 16]
Imidazo[2,1-a]isoquinoline Imidazole + isoquinoline Cycloaddition ; Acylation Antimicrobial (precursors) [2, 6, 15, 17]
Pyrimido[2,1-a]isoquinoline Pyrimidine + isoquinoline Enamino nitrile one-pot synthesis Synthetic intermediates [2, 6]
Benzimidazo[2,1-a]isoquinoline Benzimidazole + isoquinoline Carboxamide derivatization Cytotoxic (DNA intercalation) [13, 18]

Key Research Findings

Synthetic Efficiency: this compound is synthesized in higher yields (47–90%) via solvent-dependent rearrangements compared to pyrrolo derivatives, which often require metal catalysts . Ultrasound-assisted methods for pyrido derivatives reduce reaction times (<1 hour) and eliminate metal catalysts, aligning with green chemistry principles .

Benzimidazo derivatives demonstrate in vivo efficacy against tumors, unlike pyrido and imidazo analogs .

Structural Insights :

  • Substituents at C-1 in pyrido derivatives influence lactone formation, whereas pyrrolo derivatives allow spiro-oxindole modifications for enhanced bioactivity .

Biological Activity

2H-Pyrido[2,1-a]isoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other therapeutic potentials.

Chemical Structure and Derivatives

This compound belongs to a broader class of isoquinoline derivatives known for their complex structural characteristics and biological significance. The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions. Its structure allows for modifications that enhance its biological activity.

Research indicates that this compound exhibits significant antitumor properties. The mechanisms through which it operates include:

  • Topoisomerase Inhibition : This compound acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells, which is crucial for their proliferation .
  • Cytotoxicity : Several studies have reported its cytotoxic effects against various tumor cell lines. For instance, derivatives of this compound have shown potent activity against breast, colorectal, and prostate cancer cells .

Case Studies

A notable study highlighted the synthesis of a library of this compound derivatives which were tested for their cytotoxic effects. The results demonstrated that these derivatives could reverse multidrug resistance in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various studies have indicated:

  • Broad-Spectrum Activity : Compounds containing this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, they exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the isoquinoline ring significantly influences the compound's biological activity. For instance, modifications at specific positions on the ring can enhance cytotoxicity or antimicrobial efficacy .
  • Diverse Libraries : Researchers have synthesized diverse libraries of these compounds to systematically evaluate their biological activities and identify lead candidates for drug development .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntitumorPotent against various cancer cell lines; acts as a topoisomerase inhibitor
AntimicrobialEffective against multiple bacterial strains; disrupts cell membranes
MechanismsInvolves cytotoxicity and reversal of drug resistance in cancer cells

Q & A

Q. What are the foundational synthetic strategies for constructing the 2H-pyrido[2,1-a]isoquinoline core?

The Paal–Knorr synthesis is a key method, starting with substituted chalcones and using L-proline catalysis to form the pyrrolo[2,1-a]isoquinoline scaffold under mild conditions. This approach enables precise control over regioselectivity and functional group compatibility . Alternative routes include cycloaddition reactions, such as the Huisgen 1,4-dipolar cycloaddition, which employs isoquinoline and electron-deficient alkynes to generate spirocyclic derivatives (e.g., 76% yield with FeCl₃ catalysis) . A comparative table of methods is provided below:

MethodCatalyst/ConditionsYield (%)Key FeaturesReference
Paal–KnorrL-proline, EtOH, 80°C60–85Mild conditions, regioselective
Huisgen CycloadditionFeCl₃, DMF, 120°C76Spirocyclic derivatives
Microwave-assistedWO₂PC, visible light, O₂85–90Trifluoromethylation enabled

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Key diagnostic signals include:

  • ¹H NMR : Downfield shifts for protons adjacent to the pyridine nitrogen (δ 8.5–9.5 ppm).
  • ¹³C NMR : Distinct resonances for sp² carbons in the isoquinoline ring (δ 120–140 ppm) . For diastereomer analysis, NOESY or COSY experiments are critical to confirm spatial arrangements, especially in spirocyclic derivatives (e.g., dr 1:1 observed via HPLC and NMR in CDCl₃/DMSO-d₆) .

Q. What are standard protocols for characterizing reaction intermediates in multi-step syntheses?

High-resolution mass spectrometry (HRMS) and X-ray diffraction (XRD) are essential for validating intermediates. For example, XRD confirmed the hexacyclic phenalenoid structure in a free-radical cyclization product . TLC monitoring with UV-active chalcones (Rf = 0.3–0.5 in hexane/EtOAc) is recommended for real-time tracking .

Advanced Research Questions

Q. How can stereochemical challenges in enantioselective synthesis of 2H-pyrido[2,1-a]isoquinolines be addressed?

Chiral phosphine ligands (e.g., (R)-BINAP) in palladium-catalyzed cascade reactions achieve enantioselectivity up to 90% ee. For example, asymmetric Heck cyclization/carbonylation of indoles with aryl formates yields ester-functionalized derivatives . Diastereomeric ratios (dr) can be optimized via solvent choice (e.g., CDCl₃ vs. DMSO-d₆) and temperature control .

Q. What methodologies are effective for analyzing structure–activity relationships (SAR) in anticancer applications?

Key steps include:

  • Derivatization : Introducing trifluoromethyl groups via tungsten-catalyzed decarboxylative cycloaddition enhances lipophilicity and target binding .
  • Biological assays : NCI-60 cell line screening identifies cytotoxicity profiles. Derivatives with spiro-oxindole cores show enhanced activity against multidrug-resistant cancers .
  • Computational modeling : DFT calculations predict binding affinities to P-glycoprotein (MDR1), a critical efflux transporter in drug resistance .

Q. How can contradictory data in reaction yields or selectivity be resolved?

Case study: Microwave-assisted synthesis (85–90% yield ) vs. traditional thermal methods (60–75% yield ). Contradictions arise from differences in:

  • Energy input : Microwave irradiation accelerates kinetics.
  • Catalyst loading : FeCl₃ (5 mol%) vs. WO₂PC (2 mol%). Reproducibility requires strict control of oxygen atmosphere, light intensity (450 nm LEDs), and anhydrous conditions .

Q. What strategies enable functionalization of the this compound core for SAR studies?

  • C–H activation : Iron-catalyzed oxidative coupling with nitroolefins introduces electron-withdrawing groups at C-5 .
  • Sulfonylation : Three-component reactions with DABCO·(SO₂)₂ and aryldiazonium salts add sulfonyl groups at C-8 under metal-free conditions .

Data Contradiction Analysis

Q. Why do NMR spectra of identical compounds vary across studies?

Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and pH effects (acidic vs. neutral conditions) alter resonance patterns. For example, pyrido[2,1-a]isoquinoline derivatives exhibit dr 1.4:1 in CDCl₃ but equilibrate to 1:1 in DMSO-d₆ due to epimerization .

Methodological Best Practices

Q. How to optimize reaction conditions for scale-up synthesis?

  • Catalyst recycling : FeCl₃ can be recovered via aqueous extraction (80% recovery ).
  • Solvent selection : Chlorobenzene minimizes side reactions in iron-catalyzed condensations .

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